4-(4-氟苯基)-2-氧代丁-3-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

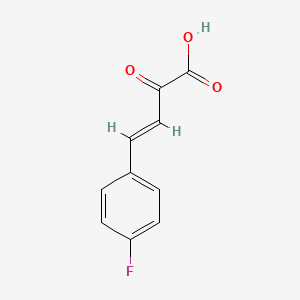

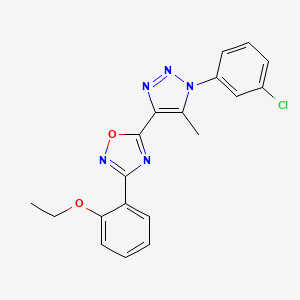

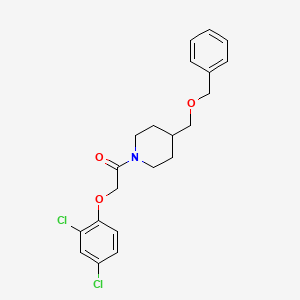

4-(4-Fluorophenyl)-2-oxobut-3-enoic acid is a chemical compound that belongs to the family of aroylacrylic acids. These compounds are characterized by the presence of an aromatic ring attached to an acrylic acid moiety, which includes a ketone group (oxo) and a carboxylic acid group (enoic acid). The fluorine atom on the phenyl ring distinguishes this compound and can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related aroylacrylic acids typically involves the reaction of aromatic compounds with precursors containing the acrylic acid moiety. For example, the synthesis of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid involves the reaction of a fluorinated aromatic amine with an appropriate acrylic acid derivative . Similarly, 4-(4-bromophenyl)-4-oxobut-2-enoic acid serves as a starting material for the preparation of various heterocyclic compounds, indicating that halogenated phenyl groups are reactive sites for further chemical transformations .

Molecular Structure Analysis

The molecular structure of aroylacrylic acids is stabilized by intramolecular hydrogen bonds, as seen in the case of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid, where short intramolecular OH---O hydrogen bonds are present within the molecule . This intramolecular bonding can influence the overall stability and reactivity of the compound.

Chemical Reactions Analysis

Aroylacrylic acids can undergo various chemical reactions, including interactions with nucleophiles. For instance, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid reacts with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions . The presence of the fluorine atom in 4-(4-Fluorophenyl)-2-oxobut-3-enoic acid is likely to affect its reactivity towards nucleophiles, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of aroylacrylic acids are influenced by their molecular structure. The presence of halogen atoms, such as fluorine, can affect the acidity of the carboxylic acid group and the reactivity of the compound. Complexes of related compounds with transition metal ions have been synthesized, indicating that these acids can act as ligands and form coordination compounds with metals . The thermal and magnetic properties of these complexes have been characterized, providing insights into the behavior of these compounds under various conditions.

科学研究应用

神经保护剂研究

4-(4-氟苯基)-2-氧代丁-3-烯酸及相关化合物已被广泛研究其作为神经保护剂的潜力。它们是明显的色氨酸-3-羟化酶的强效抑制剂,这是神经保护的一个有前途的靶点。这些抑制剂可以阻止干扰素-γ诱导的人类外周血单核细胞来源巨噬细胞中喹啉酸的合成,这在神经退行性疾病的背景下是重要的(Drysdale et al., 2000)。

过渡金属离子配合物

还对4-[(4-氟苯基)氨基]-4-氧代丁-2-烯酸与各种过渡金属离子形成配合物的合成进行了研究。这些配合物显示出有趣的热性和磁性能,并且它们的羧酸基作为双齿配体。这些研究有助于理解这些配合物的物理化学行为(Ferenc et al., 2017)。

抗菌活性

4-(4-氟苯基)-2-氧代丁-3-烯酸的化学结构适合合成各种杂环化合物,已被证明具有抗菌活性。这些化合物是通过与氮、硫和碳亲核试剂在迈克尔加成条件下反应合成的(El-Hashash et al., 2014)。

生物活性化合物的合成

4-(杂)芳基-4-氧代丁-2-烯酸的衍生物,包括4-(氟苯基)变体,在生物活性化合物的合成中是至关重要的构建块。已开发了一种高效的这些酸的合成通用方案,结合了微波辅助和三氟化钇催化剂(Tolstoluzhsky et al., 2008)。

与DNA的相互作用和生物学研究

已对4-(4-氟苯基)-2-氧代丁-3-烯酸衍生物与DNA的相互作用及其生物活性进行了重要研究。这些研究包括合成、表征和DNA结合性质的调查,以及细胞毒性、抗肿瘤和抗氧化活性的评估(Sirajuddin et al., 2015)。

作用机制

Target of Action

The compound contains a fluorophenyl group, which is often found in bioactive molecules due to its ability to form stable interactions with various biological targets . .

Mode of Action

The compound’s mode of action would depend on its specific biological targets. Generally, compounds with a fluorophenyl group can interact with their targets through hydrophobic interactions and hydrogen bonding .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Fluorophenyl groups are often involved in pathways related to inflammation, cancer, and neurological disorders .

安全和危害

属性

IUPAC Name |

(E)-4-(4-fluorophenyl)-2-oxobut-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFACAOXARREDJ-ZZXKWVIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-2-oxobut-3-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2500105.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2500106.png)

![N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2500108.png)

![4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2500112.png)

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)